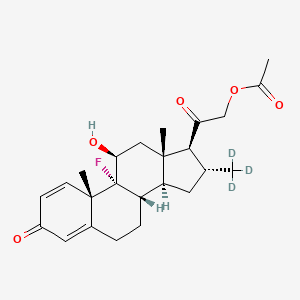
Desoxymetasone-d3 21-Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desoxymetasone 21-acetate-d3 is a deuterium-labeled analogue of Desoxymetasone 21-acetate, which is an impurity of Desoxymetasone. Desoxymetasone is a topical corticosteroid used to treat inflammatory and pruritic dermatoses. The deuterium labeling in Desoxymetasone 21-acetate-d3 allows for its use in various research applications, particularly in the study of metabolic pathways and reaction mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Desoxymetasone 21-acetate-d3 involves the incorporation of deuterium atoms into the Desoxymetasone 21-acetate molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of Desoxymetasone 21-acetate-d3 follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced reaction control systems to maintain the quality and consistency of the final product. The production is carried out in specialized facilities equipped with the necessary infrastructure for handling deuterated compounds.
Chemical Reactions Analysis
Types of Reactions
Desoxymetasone 21-acetate-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperature, pressure, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Desoxymetasone 21-acetate-d3 is widely used in scientific research due to its deuterium labeling, which provides unique advantages in various fields:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic studies to trace metabolic pathways and reaction mechanisms.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new pharmaceuticals and the optimization of drug formulations
Mechanism of Action
Comparison with Similar Compounds
Desoxymetasone 21-acetate-d3 can be compared with other similar compounds, such as:
Desoxymetasone: The parent compound, used as a topical corticosteroid.
Dexamethasone: Another corticosteroid with similar anti-inflammatory properties.
Dexamethasone acetate: A derivative of Dexamethasone with an acetate group
Desoxymetasone 21-acetate-d3 is unique due to its deuterium labeling, which provides distinct advantages in research applications, particularly in tracing metabolic pathways and studying reaction mechanisms.
Properties
Molecular Formula |
C24H31FO5 |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13-dimethyl-3-oxo-16-(trideuteriomethyl)-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C24H31FO5/c1-13-9-18-17-6-5-15-10-16(27)7-8-23(15,4)24(17,25)20(29)11-22(18,3)21(13)19(28)12-30-14(2)26/h7-8,10,13,17-18,20-21,29H,5-6,9,11-12H2,1-4H3/t13-,17+,18+,20+,21-,22+,23+,24+/m1/s1/i1D3 |
InChI Key |
HRPWQACPJGPYRH-FKZFVMGUSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)COC(=O)C)C)O)F)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)COC(=O)C)C)O)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















